5-Hydroxy-2-methoxypyridine

Description

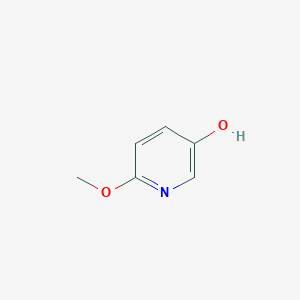

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBKDKVMHWPZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469560 | |

| Record name | 5-Hydroxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51834-97-0 | |

| Record name | 5-Hydroxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methoxypyridine

Introduction: The Strategic Importance of a Versatile Heterocycle

5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0), also known as 6-methoxypyridin-3-ol, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its strategic importance stems from the unique arrangement of its functional groups: a nucleophilic hydroxyl group, an electron-donating methoxy group, and a pyridine core. This trifecta of features offers multiple avenues for synthetic modification, enabling the construction of complex molecular architectures. The pyridine scaffold itself is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[3] Consequently, understanding the nuanced chemical properties of this compound is paramount for researchers aiming to leverage its synthetic potential in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of its physicochemical properties, spectroscopic signature, reactivity, and applications, grounded in established scientific principles and experimental protocols.

Core Physicochemical Properties

The utility of a chemical intermediate in a research or development setting is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and handling requirements. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51834-97-0 | [1] |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Appearance | Off-white to faint yellow crystalline solid | [2] |

| IUPAC Name | 6-methoxypyridin-3-ol | [1] |

| Synonyms | 2-Methoxy-5-hydroxypyridine, 6-Methoxy-3-pyridinol | [1] |

| pKa | 9.69 ± 0.10 (Predicted) | |

| Solubility | Soluble in polar solvents like water and alcohols | |

| Topological Polar Surface Area | 42.4 Ų | [1] |

Spectroscopic Characterization: Elucidating the Structure

Structural confirmation is the cornerstone of chemical synthesis. While comprehensive, publicly accessible spectra for this compound are limited, its structure can be confidently predicted and readily confirmed using standard spectroscopic techniques. The following sections detail the expected spectral features and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C4 (between the two oxygen-bearing carbons) will likely be the most shielded. The protons at C3 and C6 will show characteristic coupling patterns (doublet or doublet of doublets).

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the δ 3.8-4.0 ppm region.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration. It can often be confirmed by a D₂O exchange experiment, where the peak disappears.

-

-

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six carbon atoms in the molecule.

-

Aromatic Carbons: The carbons attached to the oxygen atoms (C2 and C5) will be the most deshielded, appearing furthest downfield. The remaining three aromatic carbons will appear at intermediate chemical shifts.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield (typically δ 50-60 ppm).

-

O-Alkylation and O-Acylation

The phenolic hydroxyl group is acidic and can be deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophile can then react with various electrophiles. This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug discovery to modulate properties like potency, selectivity, and pharmacokinetics.

Protocol: General Procedure for O-Alkylation

[4]1. Setup: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) in a round-bottom flask, add a base like anhydrous potassium carbonate (1.5 - 2.0 equivalents). 2. Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes. Subsequently, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents) dropwise. 3. Reaction: Heat the reaction mixture to 60-80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. 4. Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding water. 5. Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the desired 5-alkoxy-2-methoxypyridine derivative. [4]

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a key intermediate in the synthesis of biologically active molecules. Its derivatives are being explored for various therapeutic targets.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to easily functionalize the 5-hydroxy position allows for the systematic exploration of the chemical space around the core, which is essential for optimizing binding affinity and selectivity for a target kinase. [5]* Gamma-Secretase Modulators: Methoxypyridine-derived compounds have been investigated as gamma-secretase modulators for potential applications in treating Alzheimer's disease. [6]* Heterocyclic Scaffolds: It serves as a precursor for more complex heterocyclic systems, which are of interest in various areas of pharmaceutical research.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a synthetically tractable and strategically important building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and versatile reactivity at the hydroxyl position provide a robust platform for the development of novel compounds. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery of new medicines and materials.

References

- SpectraBase. (n.d.). 5-Hydroxy-2-methylpyridine. Bio-Rad Laboratories, Inc.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622335, this compound. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. PubChem.

- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. ACS Publications.

- Kıyan, H. T., & Dinçer, M. (2006). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Phosphorus, Sulfur, and Silicon and the Related Elements. Taylor & Francis Online.

- Bermejo-Barrera, P., & Bermejo-Barrera, A. (1989). Analytical Reactions of Hydroxypyridines. Reviews in Analytical Chemistry. ResearchGate.

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.

- Harrison, B. A., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Chemical Communications (RSC Publishing). (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.

- Zhang, M., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[5]aphthyrin-5(6H)-one. Tetrahedron Letters. NIH.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).

- Martins, M. A. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. NIH.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11084584, 5-(6-Methoxypyridin-3-yl)pyrimidine. PubChem.

- (Note: A predicted pKa value was used as a specific experimental value was not found in the search results.)

- (Note: Solubility information is qualitative, based on the presence of polar functional groups.)

- G. de la Torre, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. PMC.

Sources

- 1. This compound | C6H7NO2 | CID 11622335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Hydroxy-2-methylpyridine 99 1121-78-4 [sigmaaldrich.com]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical Characteristics of 6-Methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-methoxypyridin-3-ol (CAS No: 51834-97-0). As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This document synthesizes available data on its structural, physicochemical, and spectral properties, and outlines detailed experimental protocols for their determination and verification. The guide is intended to serve as a practical resource for researchers, enabling them to anticipate the behavior of 6-methoxypyridin-3-ol in various experimental settings and to design robust and reproducible scientific investigations.

Introduction: The Significance of 6-Methoxypyridin-3-ol in Drug Discovery

6-Methoxypyridin-3-ol, a substituted pyridine derivative, belongs to a class of heterocyclic compounds that are of immense interest in the pharmaceutical industry. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both a hydroxyl (phenol-like) and a methoxy group on the pyridine scaffold of 6-methoxypyridin-3-ol imparts a unique combination of electronic and steric properties, making it a versatile precursor for the synthesis of a wide array of biologically active molecules. Recent research has highlighted its role as a core component in the development of novel therapeutic agents, including those targeting neurodegenerative diseases like Parkinson's[1]. A precise understanding of its physical characteristics is therefore not merely academic but a critical prerequisite for accelerating drug discovery programs that utilize this valuable scaffold.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for every stage of the drug development pipeline, from initial synthesis and purification to formulation and pharmacokinetic studies. This section details the key physicochemical parameters of 6-methoxypyridin-3-ol.

Molecular Structure and Identity

The structural integrity and identity of a compound are the cornerstones of any chemical investigation. The following diagram illustrates the molecular structure of 6-methoxypyridin-3-ol.

Figure 1: Molecular Structure of 6-Methoxypyridin-3-ol.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 6-methoxypyridin-3-ol | [2] |

| CAS Number | 51834-97-0 | [2][3] |

| Molecular Formula | C₆H₇NO₂ | [2][3] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| Synonyms | 5-Hydroxy-2-methoxypyridine, 2-Methoxy-5-hydroxypyridine | - |

Appearance, Melting, and Boiling Points

The physical state, melting point, and boiling point are fundamental properties that inform handling, purification, and reaction conditions. While specific, experimentally determined values for the melting and boiling points of 6-methoxypyridin-3-ol are not consistently reported in publicly available literature, its appearance is generally described as a solid. For comparison, the related compound 6-Methoxy-3-pyridinylboronic acid is a solid with a melting point of 135-140 °C. The presence of the hydroxyl group in 6-methoxypyridin-3-ol allows for intermolecular hydrogen bonding, which would be expected to result in a relatively high melting and boiling point compared to non-hydroxylated analogues.

Table 2: Physical State and Thermal Properties

| Property | Value | Notes |

| Appearance | Solid | - |

| Melting Point | Data not available | The presence of a hydroxyl group suggests a melting point higher than non-hydroxylated analogs due to hydrogen bonding. |

| Boiling Point | Data not available | Expected to be relatively high due to hydrogen bonding and polarity. |

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction work-up to bioavailability. Due to the presence of the polar hydroxyl group and the nitrogen atom in the pyridine ring, 6-methoxypyridin-3-ol is expected to be soluble in polar solvents.

Table 3: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |

| Dichloromethane (DCM) | Sparingly soluble to insoluble | A less polar solvent. |

| Hexanes | Insoluble | A nonpolar solvent. |

Acidity and Basicity (pKa)

Figure 2: Acid-Base Equilibria of 6-Methoxypyridin-3-ol.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectral features of 6-methoxypyridin-3-ol based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm) and will exhibit splitting patterns (doublets, doublet of doublets) depending on their coupling with neighboring protons. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon of the methoxy group will appear further upfield, typically around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methoxypyridin-3-ol is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹ for the methoxy group.

-

C=C and C=N Stretch (aromatic ring): Several bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region for the aryl ether and in the 1000-1100 cm⁻¹ region for the C-O bond of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, 6-methoxypyridin-3-ol is expected to show a molecular ion peak (M⁺) at m/z = 125. Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 110, or the loss of carbon monoxide (CO) from the ring.

Stability, Reactivity, and Safety

A comprehensive understanding of a compound's stability, reactivity, and potential hazards is crucial for its safe handling and use in chemical synthesis.

Stability and Reactivity

6-Methoxypyridin-3-ol is generally stable under normal laboratory conditions. However, like other phenols, it may be susceptible to oxidation, especially in the presence of strong oxidizing agents or on prolonged exposure to air and light. The methoxy group is generally stable, but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The hydroxyl group can be readily derivatized, for example, through etherification or esterification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-methoxypyridin-3-ol is not widely available, data from related methoxypyridine derivatives suggest that it should be handled with care. The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.

-

Toxicity: Related compounds are reported to be harmful if swallowed and may cause skin and eye irritation[4][5][6][7].

Experimental Protocols for Physical Characterization

This section provides standardized, step-by-step protocols for the experimental determination of the key physical properties of 6-methoxypyridin-3-ol. These protocols are designed to be self-validating and to ensure the generation of reliable and reproducible data.

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Figure 3: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: Ensure the 6-methoxypyridin-3-ol sample is dry and finely powdered.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Replicate: Perform the measurement in triplicate to ensure accuracy and reproducibility.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acidic and basic dissociation constants.

Protocol:

-

Solution Preparation: Prepare a standard solution of 6-methoxypyridin-3-ol of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-methanol) if solubility in pure water is limited. Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Acidic pKa Titration: Titrate the sample solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration well past the equivalence point.

-

Basic pKa Titration: Titrate a fresh sample of the solution with the standardized HCl solution in a similar manner.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence points.

Conclusion

This technical guide has consolidated the available information on the physical characteristics of 6-methoxypyridin-3-ol and provided a framework for its experimental characterization. While there are gaps in the publicly available experimental data for some key properties, the provided theoretical context and detailed protocols will empower researchers to confidently work with this important molecule. As 6-methoxypyridin-3-ol continues to feature in the development of new chemical entities, the generation and dissemination of precise physical and spectral data will be of great value to the scientific community.

References

- Full Supporting Information for Chapter 6. (n.d.).

- NIST. (n.d.). 3-Pyridinol, 6-methyl-. In NIST Chemistry WebBook.

- Chemsrc. (2025, November 11). 6-(3-Methoxyphenoxy)pyridin-3-OL.

- Chemsrc. (2025, September 11). (6-methoxypyridin-3-yl)methanamine.

- Matrix Fine Chemicals. (n.d.). 6-METHOXYPYRIDIN-3-AMINE.

- Zhao, H., et al. (2025). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.

- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Cells, 14(14), 1108.

- Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.

- The Royal Society of Chemistry. (n.d.). Supporting information for...

- PubChem. (n.d.). 5-(6-Methoxypyridin-3-yl)pyrimidine.

- PubChem. (n.d.). 6-Methoxy-3-pyridinylamine.

- PubChem. (n.d.). 3-Methoxypyridine.

- PubChem. (n.d.). 3-Methoxypyridin-4-OL.

- PubChemLite. (n.d.). (6-methoxypyridin-3-yl)methanol.

- PubChemLite. (n.d.). 6-bromo-2-methoxypyridin-3-ol.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted).

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental).

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- NIST. (n.d.). Pyridine, 3-methoxy-. In NIST Chemistry WebBook.

- NIST. (n.d.). CAS Reg. No. 3257-49-6. In NIST Chemistry WebBook.

Sources

- 1. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives fo" by Haiyang Zhao, Tianyu Huang et al. [digitalcommons.wustl.edu]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemblink.com [chemblink.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structural Elucidation of 5-Hydroxy-2-methoxypyridine

This guide provides a comprehensive technical overview for the structural elucidation of 5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0), a key heterocyclic building block in medicinal chemistry and novel materials development. Intended for researchers, scientists, and drug development professionals, this document outlines the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 6-Methoxypyridin-3-ol, is a substituted pyridine derivative with significant potential in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-donating methoxy group on the pyridine ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The precise characterization of this molecule is paramount to guarantee the integrity of subsequent synthetic steps and the biological or material properties of the final products. This guide details the critical analytical methodologies required for its unambiguous structural confirmation.

Key Molecular Properties: [1][2][3]

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Appearance | Off-white to faint yellow crystalline solid |

| CAS Number | 51834-97-0 |

The Logic of Orthogonal Analysis: A Multi-faceted Approach to Structure Elucidation

The confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential. In cases of ambiguity or for absolute stereochemical determination, X-ray crystallography serves as the gold standard.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | d | 1H | H-6 | The proton at position 6 is a doublet due to coupling with the proton at position 4. It is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom. |

| ~7.0 - 7.2 | dd | 1H | H-4 | The proton at position 4 is a doublet of doublets due to coupling with the protons at positions 3 and 6. |

| ~6.6 - 6.8 | d | 1H | H-3 | The proton at position 3 is a doublet due to coupling with the proton at position 4. It is expected to be the most upfield of the aromatic protons due to the electron-donating effects of the adjacent hydroxyl and methoxy groups. |

| ~3.8 - 4.0 | s | 3H | -OCH₃ | The methoxy protons appear as a singlet as there are no adjacent protons to couple with. |

| ~9.0 - 10.0 | br s | 1H | -OH | The hydroxyl proton typically appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-2 | The carbon atom attached to the electronegative oxygen of the methoxy group and adjacent to the nitrogen is expected to be the most deshielded (downfield). |

| ~145 - 150 | C-5 | The carbon atom bearing the hydroxyl group will also be significantly deshielded. |

| ~135 - 140 | C-6 | The carbon adjacent to the nitrogen atom will be deshielded. |

| ~120 - 125 | C-4 | Aromatic carbon. |

| ~110 - 115 | C-3 | Aromatic carbon, expected to be the most shielded of the ring carbons due to the electron-donating groups. |

| ~53 - 58 | -OCH₃ | The methoxy carbon appears in the typical range for such functional groups. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of high-purity this compound.[4] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4]

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire 16-32 scans with a spectral width of -2 to 12 ppm.

-

For ¹³C NMR, acquire 1024 or more scans with a spectral width of 0 to 220 ppm, using proton decoupling to simplify the spectrum and enhance sensitivity.[5]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[4]

Expected Mass Spectrum

-

Molecular Ion (M⁺•): The mass spectrum should exhibit a clear molecular ion peak at m/z = 125, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways: Common fragmentation patterns for aromatic ethers and phenols can be anticipated.

-

Loss of a methyl radical (•CH₃): A peak at m/z = 110, resulting from the cleavage of the methoxy group.

-

Loss of carbon monoxide (CO): A peak at m/z = 97, a common fragmentation for phenols and other aromatic carbonyl-containing compounds.

-

Loss of a formyl radical (•CHO): A peak at m/z = 96.

-

Predicted Fragmentation Data:

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 125 | [C₆H₇NO₂]⁺• (Molecular Ion) | - |

| 110 | [C₅H₄NO₂]⁺ | •CH₃ |

| 97 | [C₅H₇N]⁺• | CO |

| 96 | [C₅H₆N]⁺ | •CHO |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as methanol or dichloromethane.[4]

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3600 | Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1580-1620 | Strong | C=C and C=N stretching (aromatic ring) |

| 1450-1550 | Strong | C=C stretching (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1000-1100 | Strong | C-O stretch (methoxy) |

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[4]

-

Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent pellet.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.[4]

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the ultimate technique. This method provides precise bond lengths, bond angles, and the crystal packing arrangement.

Causality in Experimental Choice

The decision to pursue X-ray crystallography is often driven by the need for absolute structural proof, especially in cases where NMR and MS data might be ambiguous, or when the stereochemistry of a chiral center needs to be determined. The primary challenge lies in growing single crystals of sufficient quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent system. Common techniques include solvent layering and vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a clear example of the power of a multi-technique, orthogonal analytical approach. By combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, a confident and self-validated structural assignment can be made. This rigorous characterization is the bedrock upon which reliable and reproducible chemical research and development are built.

References

- 5-Hydroxy-2-methylpyridine - SpectraBase. John Wiley & Sons, Inc.

- This compound | C6H7NO2 | CID 11622335 - PubChem. National Center for Biotechnology Information.

- 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem. National Center for Biotechnology Information.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.

- This compound (C6H7NO2) - PubChemLite. University of Luxembourg.

- 5-Hydroxy-2-methylpyridine - Optional[ATR-IR] - Spectrum - SpectraBase. John Wiley & Sons, Inc.

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.

- 5-(6-Methoxypyridin-3-yl)pyrimidine | C10H9N3O | CID 11084584 - PubChem. National Center for Biotechnology Information.

- 6-METHOXYPYRIDIN-3-AMINE | CAS 6628-77-9 - Matrix Fine Chemicals. Matrix Fine Chemicals.

Sources

Identity of CAS Number 51834-97-0: A Critical Clarification for Researchers

Senior Application Scientist's Note: In the interest of scientific precision and integrity, it is imperative to address a critical discrepancy identified in the initial query. The provided CAS number, 51834-97-0, is unequivocally assigned to the compound 2-Methoxy-5-hydroxypyridine . However, the requested topic also included the chemical name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione ," which is a distinct molecule.

This guide will proceed by presenting the available technical information for both compounds. We urge you, the researcher, to identify which of these molecules is the subject of your interest. Upon clarification, a comprehensive technical guide on the selected compound can be furnished.

Compound 1: 2-Methoxy-5-hydroxypyridine

CAS Number: 51834-97-0

Synonyms: 6-Methoxypyridin-3-ol, 5-Hydroxy-2-methoxypyridine

Physicochemical Properties

2-Methoxy-5-hydroxypyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a hydroxyl group at the 5-position.[1] It typically appears as a colorless to pale yellow liquid or a crystalline solid, with its form being dependent on purity.[1] The presence of the hydroxyl group allows for hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, and 2-Methoxy-5-hydroxypyridine is a valuable building block in the synthesis of more complex molecules.[3] Its bifunctional nature (possessing both a nucleophilic hydroxyl group and a methoxy group that can influence the electron density of the pyridine ring) makes it a versatile intermediate.

Recent research has highlighted the potential of 6-alkoxypyridin-3-ol derivatives, such as 2-Methoxy-5-hydroxypyridine, in the development of novel therapeutics. Specifically, these compounds are being investigated as quinone methide precursors for the "resurrection" of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents.[4] In these studies, the 6-methoxypyridin-3-ol core was part of the most effective compound for recovering the activity of methylphosphonate-aged AChE.[4]

Synthesis

The synthesis of hydroxypyridines can be approached through various routes. One documented method for a related compound, 2-amino-5-hydroxypyridine, involves a multi-step process starting from 2-amino-5-bromopyridine. This synthesis includes protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired hydroxypyridine.[5][6] A patent also describes a synthesis pathway for 2-amino-5-hydroxypyridine starting from 2-aminopyridine, involving nitration, hydrolysis, chlorination, methoxylation, and reduction.[7]

Safety and Handling

2-Methoxy-5-hydroxypyridine is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[8] Handling should be done in a well-ventilated area.[8]

Compound 2: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (A closely related and identified compound)

CAS Number: 73963-42-5

Physicochemical Properties

This compound is a tetrazole derivative, appearing as a white solid.[9] It possesses a cyclohexyl group attached to the tetrazole ring and a reactive 4-chlorobutyl side chain.[9]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉ClN₄ | [9][10] |

| Molecular Weight | 242.75 g/mol | [9][10] |

| Appearance | White Solid | [9][11] |

| Melting Point | 49-52°C | [11] |

Role in Drug Development

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key intermediate in the synthesis of the drug Cilostazol .[9][12] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication.[12] It exhibits antithrombotic, vasodilatory, and cardiotonic properties.[12] The 4-chlorobutyl side chain of the intermediate is a reactive handle that allows for the construction of the final active pharmaceutical ingredient.

Synthesis

A common synthetic route to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole involves the reaction of N-(5-chloropentanoyl)-cyclohexylamine with phosphorous pentachloride, followed by the addition of trimethylsilyl azide.[13] Another patented method describes the synthesis starting from 5-chloro-valeronitrile and cyclohexanol.[14]

Analytical Methods

Due to the potential for this intermediate to be a genotoxic impurity in the final drug product, validated analytical methods for its detection and quantification are crucial. A validated HPLC/MS limit test has been developed for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Cilostazol.[15]

Safety and Handling

According to GHS classifications, this compound may be a flammable solid (H228), cause skin irritation (H315), and cause serious eye irritation (H319).[10] Safe handling procedures should be strictly followed, including measures to prevent dust formation and ignition sources.[13]

Action Required

To proceed with a detailed technical guide that meets your specific research needs, please clarify which of the following compounds is your topic of interest:

-

2-Methoxy-5-hydroxypyridine (CAS 51834-97-0)

-

An in-depth guide on intermediates for Cilostazol, focusing on 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

-

5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Please provide a correct CAS number if available)

Your clarification will enable the generation of a focused and accurate in-depth technical guide.

Sources

- 1. CAS 51834-97-0: 2-Methoxy-5-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H7NO2 | CID 11622335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 8. angenechemical.com [angenechemical.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. nbinno.com [nbinno.com]

- 13. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 14. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

Spectroscopic Profile of 5-Hydroxy-2-methoxypyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0; IUPAC Name: 6-Methoxypyridin-3-ol). As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its spectral signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document synthesizes predicted spectroscopic data with foundational chemical principles to offer a robust analytical framework for researchers. We present detailed protocols for data acquisition alongside in-depth interpretations of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the established behavior of substituted pyridine systems.

Note on Data: Publicly available, peer-reviewed experimental spectra for this compound are limited. Therefore, the data presented herein are based on high-quality computational predictions and established spectroscopic theory. This approach provides a reliable baseline for researchers to compare against experimentally acquired data.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine ring featuring two electron-donating groups: a hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 2. This substitution pattern significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Monoisotopic Mass | 125.0477 Da | [1] |

| CAS Number | 51834-97-0 | [1] |

Below is the chemical structure with IUPAC numbering for correlative spectroscopic assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift libraries and additivity rules for substituted pyridine systems.[2]

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating methodology for acquiring high-quality NMR data.

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Protocol Design:

-

Solvent Choice: DMSO-d₆ is selected for its ability to dissolve polar heterocyclic compounds and to observe the exchangeable hydroxyl proton as a distinct, albeit broad, signal.[3]

-

Scan Numbers: A higher number of scans for ¹³C NMR is essential to overcome the low natural abundance (1.1%) of the ¹³C isotope, thereby achieving an adequate signal-to-noise ratio.[3]

-

Proton Decoupling: The ¹³C NMR protocol ('zgpg30') employs proton decoupling to collapse carbon-proton coupling, which simplifies the spectrum to single lines for each unique carbon and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OH | ~9.0 - 9.5 | Broad Singlet | - | 1H |

| H6 | ~7.65 | Doublet | J(H6-H4) ≈ 0.5 | 1H |

| H4 | ~7.10 | Doublet of Doublets | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 0.5 | 1H |

| H3 | ~6.65 | Doublet | J(H3-H4) ≈ 8.5 | 1H |

| -OCH₃ | ~3.75 | Singlet | - | 3H |

Interpretation of ¹H NMR Spectrum:

-

-OH Proton: The hydroxyl proton appears as a broad singlet far downfield due to hydrogen bonding and chemical exchange with residual water in the solvent. Its chemical shift is highly dependent on sample concentration and temperature.

-

Aromatic Protons (H3, H4, H6): The pyridine ring protons exhibit a characteristic splitting pattern.

-

H6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, but also para to the electron-donating hydroxyl group. The net effect places it at the most downfield position among the ring protons. It appears as a narrow doublet due to a small four-bond (meta) coupling to H4.

-

H4: This proton is coupled to both H3 (ortho, large coupling) and H6 (meta, small coupling), resulting in a doublet of doublets.

-

H3: This proton is ortho to the strongly electron-donating methoxy group and para to the nitrogen. The strong shielding effect of the methoxy group shifts it significantly upfield. It appears as a doublet due to ortho coupling with H4.

-

-

-OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 3H.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~162.5 |

| C5 | ~145.0 |

| C6 | ~138.0 |

| C4 | ~120.5 |

| C3 | ~108.0 |

| -OCH₃ | ~53.0 |

Interpretation of ¹³C NMR Spectrum:

-

C2: This carbon is directly attached to both the electronegative ring nitrogen and the methoxy oxygen, causing a strong deshielding effect. It is predicted to be the most downfield carbon signal.

-

C5: Attached to the hydroxyl group, this carbon is also significantly deshielded and appears downfield.

-

C6 & C4: These carbons are influenced by the electronegativity of the adjacent nitrogen atom, placing them in the intermediate aromatic region. C6 is typically further downfield than C4.

-

C3: This carbon is ortho to the electron-donating methoxy group, which causes significant shielding, shifting its resonance to the most upfield position in the aromatic region.

-

-OCH₃: The methoxy carbon is found in the typical range for sp³-hybridized carbons attached to an oxygen atom. The chemical shift for aromatic methoxy groups is typically around 56 ppm, but can vary based on conformation.[4]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which is essential for confirming its identity.

Experimental Protocol: GC-MS (Electron Ionization)

This protocol is designed for the analysis of volatile, thermally stable compounds like this compound.

Sample Preparation:

-

Dissolution: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate).

-

Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove particulates.

-

Transfer: Transfer the solution to a standard 2 mL GC vial.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 15°C/min.

-

Mass Range: Scan from m/z 40 to 300.

Causality in Protocol Design:

-

EI at 70 eV: This is the standard energy for electron ionization. It is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule, but not so high as to obliterate the molecular ion entirely.[5]

-

GC Oven Ramp: The temperature program ensures that the analyte is volatilized and travels through the column, separating it from any impurities before it enters the mass spectrometer.

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 125 | [C₆H₇NO₂]⁺• (Molecular Ion) | - |

| 110 | [C₅H₄NO₂]⁺ | •CH₃ |

| 97 | [C₅H₅NO]⁺• | CO |

| 82 | [C₄H₄NO]⁺ | •CH₃ |

| 69 | [C₄H₅N]⁺• | CO |

Interpretation of Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to initiate from the molecular ion (M⁺•) at m/z 125. The stability of the aromatic ring means the molecular ion peak should be clearly observable.[6]

Caption: Proposed primary fragmentation pathways for this compound.

-

Loss of a Methyl Radical (m/z 110): A very common fragmentation pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da).[7] This leads to a prominent peak at m/z 110.

-

Loss of Carbon Monoxide (m/z 97): Hydroxypyridines, which can exist in tautomeric equilibrium with pyridones, are known to lose carbon monoxide (CO, 28 Da) from the ring structure.[8] This fragmentation would produce an ion at m/z 97.

-

Further Fragmentation: Subsequent losses, such as CO from the [M - •CH₃]⁺ fragment, can lead to smaller ions like the one observed at m/z 82.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method

Sample Preparation:

-

Drying: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove all moisture.

-

Grinding: In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Mixing: Add ~150 mg of the dried KBr and gently mix, then grind the mixture thoroughly to ensure a homogeneous dispersion.

-

Pelletizing: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Background Scan: Record a background spectrum of a pure KBr pellet.

-

Sample Scan: Place the sample pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3550 - 3200 | Strong, Broad | O-H Stretch (H-bonded) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Methyl of -OCH₃) |

| 1600 - 1580 | Medium-Strong | C=C / C=N Stretch (Pyridine Ring) |

| 1500 - 1400 | Medium-Strong | C=C / C=N Stretch (Pyridine Ring) |

| 1250 - 1200 | Strong | C-O Stretch (Aryl Ether) |

| 1050 - 1020 | Medium | C-O Stretch (Aryl Ether) |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bend (Aromatic) |

Interpretation of IR Spectrum: The IR spectrum provides a clear fingerprint of the key functional groups.[9]

-

O-H Stretch: A strong and characteristically broad absorption is expected in the 3550-3200 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group. The broadness is a direct result of intermolecular hydrogen bonding in the solid state.[10]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the methyl C-H bonds of the methoxy group.[11]

-

Pyridine Ring Stretches: The absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring. Multiple bands are typical for aromatic systems.[10]

-

C-O Stretches: A strong band around 1250-1200 cm⁻¹ is expected for the asymmetric C-O-C stretch of the aryl ether (methoxy group). A second, symmetric stretch may appear near 1050 cm⁻¹.

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain complex vibrations, including the out-of-plane C-H bending modes, which are highly characteristic of the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the key transitions are π → π* and n → π*.

Experimental Protocol: Solution-Phase UV-Vis

Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).

-

Working Solution: Dilute the stock solution with the same solvent to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 1-10 µg/mL range).

Data Acquisition:

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Absorption

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Ethanol | ~220 - 230 | π → π* (Benzene-like E₂ band) |

| Ethanol | ~280 - 295 | π → π* (Benzene-like B band) |

Interpretation of UV-Vis Spectrum:

-

Pyridine Core Transitions: The unsubstituted pyridine molecule exhibits absorption maxima around 254 nm.[12]

-

Effect of Substituents (Auxochromes): The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful auxochromes, meaning they are electron-donating groups with non-bonding electrons (n). When attached to the pyridine ring, they engage in resonance, extending the conjugated π-system.

-

Bathochromic Shift: This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy (a longer wavelength of light) is required for the π → π* transition. This results in a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.[13] The B band, which is sensitive to substitution, is expected to shift from ~254 nm to the 280-295 nm range.

-

Solvent Effects: The position of the absorption maxima can be influenced by the polarity of the solvent. Polar solvents can stabilize the excited state, often causing further shifts in λ_max.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The presented data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy are derived from established chemical principles and computational models. The detailed interpretations and validated experimental protocols offer researchers a robust and reliable reference for structural confirmation, purity analysis, and further investigation of this important chemical entity in their drug discovery and development workflows. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive structural validation.

References

- ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.

- Wikipedia. (2023, December 12). Infrared spectroscopy correlation table. Wikipedia.

- ACD/Labs. (n.d.). NMR Prediction Software. ACD/Labs.

- CAS. (n.d.). Get structural data faster with our NMR database. CAS.org.

- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC).

- Steinbeck, C., et al. (n.d.). nmrshiftdb2 - open NMR database on the web. nmrshiftdb2.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- Sigma-Aldrich. (2019, October 30). IR Spectrum Table & Chart. ResearchGate.

- UCLA Chemistry. (n.d.). IR Chart.

- SpectraBase. (n.d.). 5-Hydroxy-2-methylpyridine. Wiley-VCH GmbH.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Cerezo, J., et al. (2018). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Journal of computational chemistry, 39(19), 1189–1198.

- Clark, J. (2015, August). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready.

- Meringer, M. (2012). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Mol-Inst.

- SlidePlayer. (n.d.). UV-Vis spectroscopy.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Saielli, G., & Bagno, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(3), 609–616.

- ResearchGate. (2022, May). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... ResearchGate.

- Gijbels, R., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical chemistry chemical physics : PCCP, 20(31), 20381–20391.

- UC Davis Fiehn Lab. (n.d.). Interpretation of mass spectra.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1979). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.

Sources

- 1. This compound | C6H7NO2 | CID 11622335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 13. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

5-Hydroxy-2-methoxypyridine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methoxypyridine

Introduction

This compound (CAS: 51834-97-0) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its substituted pyridine scaffold, featuring both a nucleophilic hydroxyl group and an electron-donating methoxy group, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is a critical prerequisite for its effective application in drug discovery, process development, and formulation science.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. As experimentally determined data for this specific molecule is not extensively available in public literature, we will leverage established principles and data from structurally analogous compounds to provide a robust framework for experimental design and interpretation. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and detailed, actionable protocols to facilitate their work.

Physicochemical Properties

A molecule's inherent physicochemical characteristics govern its behavior in various chemical and biological systems. The properties of this compound are summarized below.

| Property | Value | Significance & Comments | Source |

| Molecular Formula | C₆H₇NO₂ | Defines the elemental composition. | [2][3] |

| Molecular Weight | 125.13 g/mol | Essential for all concentration and molarity calculations. | [2][3] |

| Appearance | Off-white to faint yellow crystalline solid | The physical state at ambient conditions. Color changes can indicate degradation. | [2] |

| CAS Number | 51834-97-0 | Unique identifier for the specific chemical substance. | [3][4] |

| Predicted pKa | 9.69 ± 0.10 | The phenolic hydroxyl group is weakly acidic. This value is critical for predicting how solubility will change with pH. Solubility is expected to increase significantly in basic conditions (pH > pKa) due to deprotonation and salt formation. | [1] |

| Predicted Density | 1.19 g/cm³ | Useful for formulation and process calculations. | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. The structure of this compound, containing a polar hydroxyl group and a hydrogen bond-accepting pyridine nitrogen, suggests some degree of aqueous solubility, while the methoxy group and the aromatic ring contribute lipophilic character.

Quantitative and Qualitative Solubility Data

Publicly available, experimentally-derived solubility data for this compound is limited. The table below summarizes what is known. For context, data for the structurally similar compound 5-Hydroxy-2-methylpyridine is included to provide a general, albeit estimated, reference point.

| Solvent System | Temperature (°C) | Solubility | Data Type | Compound | Source |

| Water | 25 | ~19.7 g/L | Estimated | 5-Hydroxy-2-methyl pyridine | [6][7] |

| Dichloromethane | Not Specified | Soluble | Qualitative | 5-Hydroxy-2-methyl pyridine | [7][8] |

| Methanol | Not Specified | Soluble | Qualitative | 5-Hydroxy-2-methyl pyridine |

Causality: The estimated water solubility of the methyl analog suggests that the parent hydroxypyridine structure has a favorable balance of hydrophilic and hydrophobic features.[7] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor, both contributing to aqueous solubility. The solubility in dichloromethane indicates that the molecule also possesses sufficient nonpolar character to dissolve in chlorinated organic solvents.[7][8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile) to each vial.

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant and separate the saturated solution from the undissolved solid via centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE). This step is critical to prevent solid particles from inflating the measured concentration.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4.0).[7]

-

Data Reporting: The solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) from at least three replicate experiments.

Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility determination.

Stability Profile and Degradation Pathways

The chemical stability of a compound dictates its shelf-life, storage requirements, and potential for generating impurities. Hydroxypyridine moieties, like other phenolic compounds, are susceptible to degradation, primarily through oxidation.[9]

Factors Influencing Stability

-

pH: The ionization state of the hydroxyl group can significantly impact stability. Phenolic compounds are often more susceptible to oxidation under neutral or alkaline conditions where the phenoxide anion is formed.[10]

-

Oxidation: The presence of atmospheric oxygen, peroxide impurities in solvents, or trace metal ions can catalyze the oxidation of the hydroxypyridine ring. This often results in the formation of colored byproducts (e.g., quinone-like structures), leading to a yellow or brown discoloration of the material or its solutions.[9]

-

Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Photostability testing is a key regulatory requirement.[11]

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal stress testing is used to identify thermally labile functional groups.[9]

Forced Degradation Studies

Forced degradation, or stress testing, is a series of experiments designed to intentionally degrade a compound. Its purpose is to identify likely degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method.[12] The conditions described below are based on standard industry practices and can be adapted for this compound.[9]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a 50:50 mixture of methanol:water, at a concentration of approximately 1 mg/mL.[9]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no significant degradation is observed, heat at 60°C for 24 hours.[9]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. This condition is often where phenolic compounds show the most degradation.[9]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[9]

-

Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60°C for 7 days.[9]

-

Thermal Degradation (Solid State): Place a small amount of solid this compound in a glass vial and store in an oven at a temperature below its melting point (e.g., 60-80°C) for an extended period.

-

Photolytic Degradation: Expose both the solid compound and its solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[11] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light-induced and thermal degradation.[11]

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before dilution. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without being overly complex.

Potential Degradation Pathways

While specific pathways for this compound are not documented, based on the chemistry of related compounds, oxidation is a primary route. The pyridine ring can be oxidized, potentially leading to ring-opening and the formation of maleamic acid derivatives, similar to metabolic pathways observed for other pyridine derivatives.[13] The hydroxyl group is a key "soft spot" susceptible to oxidation, potentially forming quinone-type structures which are often highly colored.

Workflow for Forced Degradation Studies

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is required to accurately quantify this compound and separate it from any potential degradation products or impurities. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique.[14]

Comparison of Analytical Methods

While other methods like Gas Chromatography (GC) could be used, HPLC is generally preferred for non-volatile and thermally labile compounds like hydroxypyridines.[14]

| Parameter | HPLC-UV | GC-MS |

| Principle | Partition chromatography based on polarity | Separation based on volatility and mass-to-charge ratio |

| Analyte Volatility | Ideal for non-volatile compounds | Requires volatile or semi-volatile analytes; may need derivatization |

| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 |

| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |

| Precision (% RSD) | < 2.0% | < 10% |

| Limit of Quantitation | µg/mL range | ng/mL to pg/mL range (higher sensitivity) |

| Sample Preparation | Simpler; often involves dissolution and filtration | May require derivatization or extraction |

(Note: Performance characteristics are based on typical values for structurally analogous compounds.)[14]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of this compound that can resolve the parent peak from all potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

-